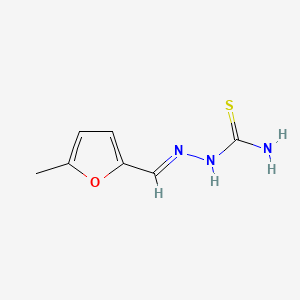

Hydrazinecarbothioamide, 2-((5-methyl-2-furanyl)methylene)-

Übersicht

Beschreibung

Hydrazinecarbothioamide, 2-((5-methyl-2-furanyl)methylene)- is a chemical compound with the molecular formula C7H9N3OS and a molecular weight of 183.23 g/mol.

Wirkmechanismus

Target of Action

Hydrazinecarbothioamide, 2-((5-methyl-2-furanyl)methylene)-, also known as [(E)-(5-methylfuran-2-yl)methylideneamino]thiourea, primarily targets copper ions (Cu II) . Copper ions play a crucial role in various biological processes, including cellular respiration, antioxidant defense, neurotransmitter biosynthesis, and connective tissue strength.

Mode of Action

This compound interacts with its target by forming a 1:2 (metal-ligand) complex with copper ions . This interaction occurs instantaneously in a buffer media of pH 6.3 at room temperature .

Result of Action

The result of the compound’s action is the formation of a yellow-colored complex with copper ions . This complex has an absorption maximum at 364 nm . The formation of this complex can be used for the rapid spectrophotometric determination of copper ions .

Action Environment

The action of this compound is influenced by environmental factors such as pH and temperature. For instance, the complex formation occurs at a specific pH (6.3) and at room temperature . Other environmental factors that could influence the compound’s action, efficacy, and stability include the presence of other ions and the solvent used.

Vorbereitungsmethoden

The synthesis of Hydrazinecarbothioamide, 2-((5-methyl-2-furanyl)methylene)- involves the reaction of hydrazinecarbothioamides with 2-(bis(methylthio)methylene)malononitrile and ethyl 2-cyano-3,3-bis(methylthio)acrylate . The reaction conditions typically include gentle heating and the use of solvents such as ethanol and triethylamine. The structure of the obtained products is characterized using various spectral techniques, including infrared (IR), nuclear magnetic resonance (NMR), and mass spectrometry (MS) .

Analyse Chemischer Reaktionen

Hydrazinecarbothioamide, 2-((5-methyl-2-furanyl)methylene)- undergoes several types of chemical reactions, including:

Oxidation: This compound can be oxidized to form various heterocyclic rings such as 1,3,4-thiadiazoles and 1,3,4-thiadiazepines.

Reduction: Reduction reactions can lead to the formation of different derivatives, depending on the reagents and conditions used.

Substitution: Substitution reactions with electrophilic reagents can produce a variety of substituted products.

Common reagents used in these reactions include 2-(bis(methylthio)methylene)malononitrile, ethyl 2-cyano-3,3-bis(methylthio)acrylate, and various electrophilic compounds . The major products formed from these reactions include heterocyclic compounds with potential biological activities .

Wissenschaftliche Forschungsanwendungen

Hydrazinecarbothioamide, 2-((5-methyl-2-furanyl)methylene)- has a wide range of scientific research applications, including:

Chemistry: It is used as a building block for the synthesis of various heterocyclic compounds.

Medicine: It is being investigated for its potential therapeutic properties.

Industry: The compound is used in the production of materials with specific chemical properties.

Vergleich Mit ähnlichen Verbindungen

Hydrazinecarbothioamide, 2-((5-methyl-2-furanyl)methylene)- can be compared with other similar compounds, such as:

Hydrazinecarbothioamide: This compound has a similar structure but lacks the 5-methyl-2-furanyl group.

1,2,4-Triazole-3-thione derivatives: These compounds share some structural similarities and have been synthesized from hydrazinecarbothioamides.

The uniqueness of Hydrazinecarbothioamide, 2-((5-methyl-2-furanyl)methylene)- lies in its specific functional groups and the resulting chemical reactivity, which allows for the synthesis of a diverse range of heterocyclic compounds with potential biological activities .

Biologische Aktivität

Hydrazinecarbothioamide, specifically the derivative 2-((5-methyl-2-furanyl)methylene)-, has garnered attention in recent years due to its diverse biological activities. This compound is part of a larger class of hydrazones, which are known for their potential therapeutic applications, including anticancer, antimicrobial, and antiviral properties. This article explores the biological activity of this specific compound, synthesizing findings from various studies.

Chemical Structure and Synthesis

The compound 2-((5-methyl-2-furanyl)methylene)-hydrazinecarbothioamide can be synthesized through the reaction of hydrazine derivatives with furanyl aldehydes. The mechanochemical synthesis method has been employed to create a series of hydrazones, including those with furanyl groups, which are recognized for their biological activities . The general structure can be represented as follows:

Where is derived from the furan moiety and is typically an alkyl or aryl group.

Anticancer Properties

Research indicates that hydrazone derivatives exhibit significant anticancer activity. For instance, a study reported that compounds similar to 2-((5-methyl-2-furanyl)methylene)- showed promising results against various cancer cell lines. The IC50 values for these compounds were notably lower than those of established chemotherapeutics like 5-fluorouracil .

| Compound | Cell Line | IC50 (μM) |

|---|---|---|

| 2-((5-methyl-2-furanyl)methylene)-hydrazinecarbothioamide | MCF-7 (Breast Cancer) | 4.7 |

| 2-((5-methyl-2-furanyl)methylene)-hydrazinecarbothioamide | MDA-MB-231 (Breast Cancer) | 9.3 |

| Control (5-Fluorouracil) | MCF-7 | 4.8 |

| Control (5-Fluorouracil) | MDA-MB-231 | 9.6 |

These findings suggest that the compound not only inhibits cancer cell proliferation but may also induce apoptosis in cancer cells, as indicated by cellular assays .

Antimicrobial Activity

The antimicrobial properties of hydrazinecarbothioamide derivatives have also been highlighted in various studies. These compounds have shown efficacy against a range of bacterial strains and fungi. Specifically, derivatives containing the furan moiety have been linked to enhanced antimicrobial activity due to their ability to interact with microbial cell membranes and inhibit essential enzymatic functions .

Antiviral Activity

Recent investigations have identified certain hydrazone derivatives as potential inhibitors of viral proteases, including those associated with SARS-CoV-2. The compound 2-(furan-2-ylmethylene)hydrazine-1-carbothioamide was demonstrated to inhibit the main protease (Mpro) of SARS-CoV-2 with low cytotoxicity in Vero and MDCK cells, indicating its potential as a therapeutic agent against COVID-19 .

Case Studies and Research Findings

- Study on Anticancer Activity : A comprehensive study evaluated various hydrazone derivatives for their anticancer properties using the MTT assay on MCF-7 and MDA-MB-231 cell lines. The results confirmed that the furan-substituted hydrazones exhibited superior cytotoxicity compared to traditional chemotherapeutics.

- Mechanochemical Synthesis : A series of hydrazones were synthesized via mechanochemical methods, demonstrating that these methods can produce compounds with significant biological activities efficiently .

- Antiviral Screening : In vitro studies on SARS-CoV-2 inhibitors revealed that certain hydrazone derivatives displayed promising antiviral activity without significant cytotoxic effects, suggesting their potential utility in treating viral infections .

Eigenschaften

IUPAC Name |

[(E)-(5-methylfuran-2-yl)methylideneamino]thiourea | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H9N3OS/c1-5-2-3-6(11-5)4-9-10-7(8)12/h2-4H,1H3,(H3,8,10,12)/b9-4+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RQJRLTWHBACGOZ-RUDMXATFSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(O1)C=NNC(=S)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC=C(O1)/C=N/NC(=S)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H9N3OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

183.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6823-95-6 | |

| Record name | 5-Methylfurfural thiosemicarbazone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006823956 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.